molecular formula C12H14O3 B8666283 Benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester

Benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester

Cat. No. B8666283
M. Wt: 206.24 g/mol
InChI Key: KOWSIHWWEXKBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-cyclopropyl-5-methoxybenzoate

InChI

InChI=1S/C12H14O3/c1-14-11-6-9(8-3-4-8)5-10(7-11)12(13)15-2/h5-8H,3-4H2,1-2H3

InChI Key

KOWSIHWWEXKBLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above prepared 3-methoxy-5-trifluoromethanesulfonyloxy-benzoic acid methyl ester (0.350 g, 1.11 mmol) was dissolved under Ar in 4.5 ml of abs. toluene and 0.49 ml of water and treated successively with cyclopropyl boronic acid (0.191 g, 2 eq.), K3PO4 (1.272 g, 5.4 eq.), tricyclohexylphosphine (0.069 g, 0.22 eq.), and finally Pd(OAc)2 (0.028 g, 0.11 eq.). The reaction flask was closed with a septum and the mixture was allowed to react for 16 h at 100° C. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (silica gel, hexane/AcOEt=9/1), afforded 0.221 g of the title compound as yellow oil, 97% pure according to GC-analysis.
Name
3-methoxy-5-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.191 g
Type
reactant
Reaction Step Two
Name
Quantity
1.272 g
Type
reactant
Reaction Step Two
Quantity
0.069 g
Type
reactant
Reaction Step Two
Quantity
0.028 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.49 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.